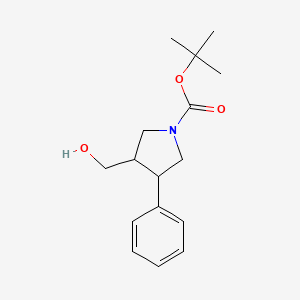
(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . Another study reported the asymmetric reduction of phenyl(pyridin-2-yl)methanone using Leuconostoc pseudomesenteroides N13 biocatalyst .Molecular Structure Analysis
The structural analysis of similar molecules is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the evaluation of related parameters of 2-((4-(hydroxylmethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies, was performed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. For instance, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Direcciones Futuras
Propiedades
Número CAS |
65950-13-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
Clave InChI |
BAVMVXYQHCAUQS-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)CO |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-naphthyl)ethyl]succinamic acid](/img/structure/B8781353.png)
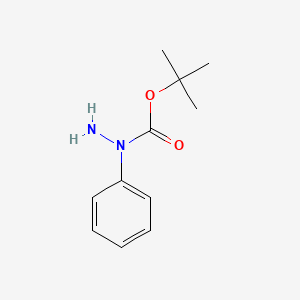
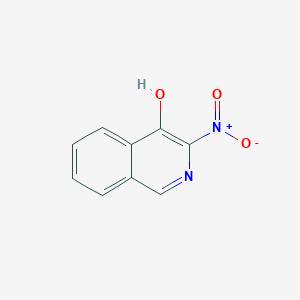

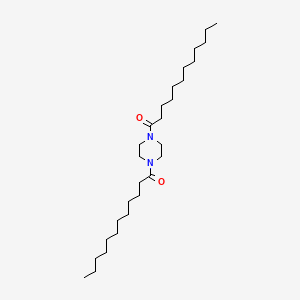
![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)

![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)

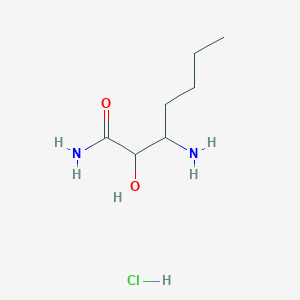

![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)

